molecular formula C22H27ClN2O3S B11333505 1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11333505
M. Wt: 435.0 g/mol
InChI Key: ZAZDSJSAWUXARZ-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C22H27ClN2O3S and a molecular weight of 434.98 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a chlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorophenylmethanesulfonyl chloride with N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • **1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-3-18-6-4-5-16(2)21(18)24-22(26)19-11-13-25(14-12-19)29(27,28)15-17-7-9-20(23)10-8-17/h4-10,19H,3,11-15H2,1-2H3,(H,24,26)

InChI Key

ZAZDSJSAWUXARZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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